molecular formula C17H20BFO2 B573385 (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid CAS No. 163129-14-4

(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid

Cat. No. B573385
CAS RN: 163129-14-4
M. Wt: 286.153
InChI Key: CCBMYLLGXOKXFX-UHFFFAOYSA-N
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Description

“(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid” is an organic compound . It has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . It has also been used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .


Synthesis Analysis

The synthesis of “(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid” is typically achieved through a reaction with appropriate phenol, fluorinated alkane, and triphenylamine . The specific reaction conditions and steps can be adjusted and optimized based on specific synthesis literature .


Molecular Structure Analysis

The molecular formula of “(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid” is C17H20BFO2 . The InChI representation of the molecule is InChI=1S/C17H20BFO2/c1-2-3-4-5-13-6-8-14 (9-7-13)15-10-11-16 (18 (20)21)17 (19)12-15/h6-12,20-21H,2-5H2,1H3 .


Chemical Reactions Analysis

As an organic boron compound, “(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid” is often used as a reagent in organic synthesis . It can serve as an intermediate in the synthesis of boronic esters and boronic aldehydes, participating in the formation of C-C bonds .


Physical And Chemical Properties Analysis

“(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid” appears as a colorless crystal or white solid . It is soluble in many organic solvents, such as methanol, ethanol, and dichloromethane . The compound has a molecular weight of 286.15 g/mol , and its predicted density is 1.13±0.1 g/cm3 . The predicted boiling point is 436.1±55.0 °C .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Sensing Applications

Boronic acids, including “(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid”, have been utilized in various sensing applications . These applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .

Biochemical Tools

Boronic acids have been used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .

Therapeutics

Boronic acids have been used in the development of therapeutics . They have been used for electrophoresis of glycated molecules and in polymers for the controlled release of insulin .

Separation Technologies

Boronic acids have been used in separation technologies . They have been used for the separation of different types of molecules, including carbohydrates .

Fluorescent Sensors

Boronic acids have been used to create fluorescent sensors . A fluorescent sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives - dopamine, DOPA and DOPAC .

properties

IUPAC Name

[2-fluoro-4-(4-pentylphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BFO2/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-11-16(18(20)21)17(19)12-15/h6-12,20-21H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBMYLLGXOKXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C2=CC=C(C=C2)CCCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696535
Record name (3-Fluoro-4'-pentyl[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid

CAS RN

163129-14-4
Record name (3-Fluoro-4'-pentyl[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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